molecular formula C12H20N2O2 B11966556 2,2-Diethoxy-n-(pyridin-3-ylmethyl)ethanamine CAS No. 71172-67-3

2,2-Diethoxy-n-(pyridin-3-ylmethyl)ethanamine

Cat. No.: B11966556
CAS No.: 71172-67-3
M. Wt: 224.30 g/mol
InChI Key: YXWKUCRKSMPHCE-UHFFFAOYSA-N
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Description

2,2-Diethoxy-n-(pyridin-3-ylmethyl)ethanamine is an organic compound with the molecular formula C12H20N2O2 It is characterized by the presence of a pyridine ring attached to an ethanamine backbone, which is further substituted with two ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-n-(pyridin-3-ylmethyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine-3-carboxaldehyde and diethylamine.

    Formation of Intermediate: Pyridine-3-carboxaldehyde is reacted with diethylamine under controlled conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-n-(pyridin-3-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2,2-Diethoxy-n-(pyridin-3-ylmethyl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-n-(pyridin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethanamine backbone can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diethoxyethylamine: Similar in structure but lacks the pyridine ring.

    N-(Pyridin-3-ylmethyl)ethanamine: Similar but without the ethoxy groups.

    2,2-Diethoxy-n-(pyridin-2-ylmethyl)ethanamine: Similar but with the pyridine ring at a different position.

Uniqueness

2,2-Diethoxy-n-(pyridin-3-ylmethyl)ethanamine is unique due to the presence of both ethoxy groups and a pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

71172-67-3

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

2,2-diethoxy-N-(pyridin-3-ylmethyl)ethanamine

InChI

InChI=1S/C12H20N2O2/c1-3-15-12(16-4-2)10-14-9-11-6-5-7-13-8-11/h5-8,12,14H,3-4,9-10H2,1-2H3

InChI Key

YXWKUCRKSMPHCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNCC1=CN=CC=C1)OCC

Origin of Product

United States

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